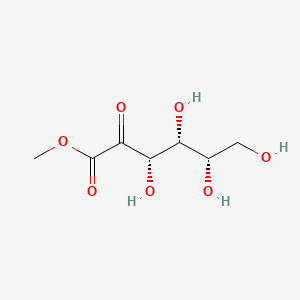
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid
説明
“(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” is a chemical compound that has been studied for its potential applications . It is also known as 3-(2,4-DIOXO-3,4-DIHYDRO-2H-PYRIMIDIN-1-YL)-PROPIONIC ACID .
Synthesis Analysis
The compound can be synthesized by 5-substituted uracils and ethyl acrylate with ammonia as a catalyst . The synthetic compounds were collected in almost quantitative yields without column chromatography .Molecular Structure Analysis
The structures of the compounds were determined by NMR, mass spectra, X-ray crystallography analyses, and elemental analyses . The molecular formula of the compound is C7H8N2O4 .Chemical Reactions Analysis
The compound is involved in aza-Michael additions, a type of chemical reaction . This reaction is one of the most common strategies for the synthesis of N-alkylated uracils and their precursors .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.15 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Characterization of Derivatives
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
The compound “(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” is used in the synthesis of its derivatives, specifically 3-(5-substituted-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-propionic acid ethyl esters .
Methods of Application or Experimental Procedures
The derivatives were synthesized by 5-substituted uracils and ethyl acrylate with ammonia as a catalyst . The synthetic compounds were collected in almost quantitative yields without column chromatography .
Results or Outcomes
The structures of the synthesized compounds were determined by NMR, mass spectra, X-ray crystallography analyses, and elemental analyses .
DPP-IV Inhibitors for NAFLD Treatment
Specific Scientific Field
This research is in the field of Pharmacology and Medicine .
Summary of the Application
Certain DPP-4 inhibitors, which may include “(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” or its derivatives, are found to be particularly suitable for treating and/or preventing non-alcoholic fatty liver diseases (NAFLD) .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the available information.
Results or Outcomes
The outcomes suggest that certain DPP-4 inhibitors are effective in treating and/or preventing NAFLD .
Potential Inhibitors Against SARS-CoV-2 Mpro
Specific Scientific Field
This research is in the field of Pharmaceutical Chemistry and Virology .
Summary of the Application
The compound “(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” or its derivatives may be potential inhibitors against SARS-CoV-2 Mpro, a key viral enzyme responsible for the replication and maturation of SARS-CoV-2 .
Methods of Application or Experimental Procedures
Structure-based virtual screening was used to identify potential ligands against SARS-CoV-2 Mpro from a set of compounds . The selected compounds were evaluated using ADME filter to check their ADME profile and druggability . They were individually docked to SARS-CoV-2 Mpro protein to assess their molecular interactions . Molecular dynamics (MD) simulations were carried out on protein–ligand complex .
Results or Outcomes
Based on RMSD, RMSF and hydrogen bond interactions, it was found that the stability of protein–ligand complex was maintained throughout the entire 100 ns simulations for all the four compounds . Further optimization of these compounds could lead to promising drug candidates for SARS-CoV-2 Mpro target .
Synthesis of Propionic Acid Ethyl Esters
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
The compound “(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid” is used in the synthesis of propionic acid ethyl esters .
Results or Outcomes
The synthesized compounds were characterized and their structures were determined .
特性
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-2-8(3-5(10)11)6(12)7-4/h1-2H,3H2,(H,10,11)(H,7,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNQFXDDQAEAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961451 | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic acid | |
CAS RN |
4113-97-7 | |
| Record name | 4113-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxy-2-oxopyrimidin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)




